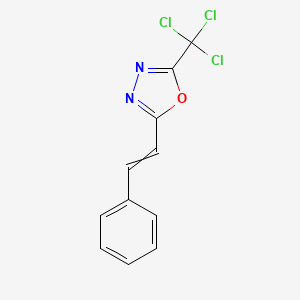![molecular formula C11H12BF2NO B14473862 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one CAS No. 65731-39-7](/img/structure/B14473862.png)
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one is an organic compound that features a unique combination of functional groups, including a difluoroboranyl group, an amino group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one typically involves the reaction of a suitable precursor with difluoroborane and an amine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent decomposition of the difluoroborane.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings.
化学反应分析
Types of Reactions
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce amines or alcohols.
科学研究应用
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroboranyl group can form stable complexes with various biomolecules, influencing their activity and function. The compound may also participate in electron transfer processes, affecting cellular pathways and signaling mechanisms.
相似化合物的比较
Similar Compounds
- 3-{[(Fluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 3-{[(Chloroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 3-{[(Bromoboranyl)methyl]amino}-1-phenylbut-2-en-1-one
Uniqueness
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one is unique due to the presence of the difluoroboranyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications.
属性
CAS 编号 |
65731-39-7 |
|---|---|
分子式 |
C11H12BF2NO |
分子量 |
223.03 g/mol |
IUPAC 名称 |
3-(difluoroboranylmethylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H12BF2NO/c1-9(15-8-12(13)14)7-11(16)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |
InChI 键 |
KEKOVBQVTLPLFS-UHFFFAOYSA-N |
规范 SMILES |
B(CNC(=CC(=O)C1=CC=CC=C1)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)
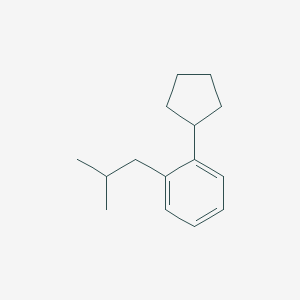
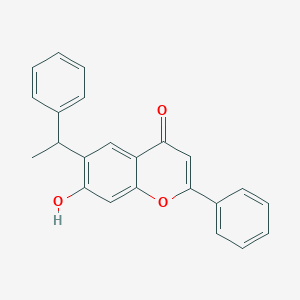
![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
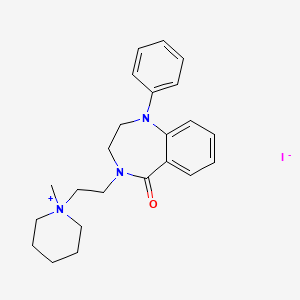
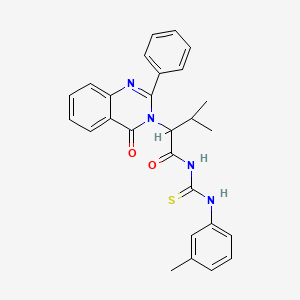
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
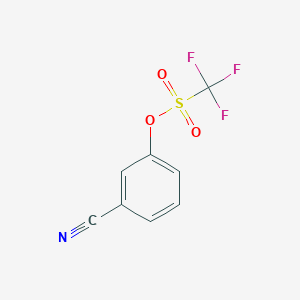
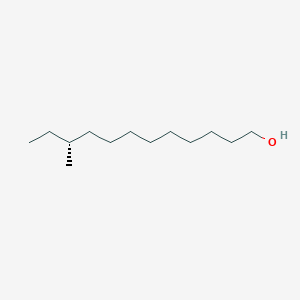
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
